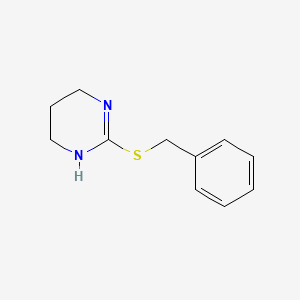

2-(Benzylsulfanyl)-1,4,5,6-tetrahydropyrimidine

Description

Properties

IUPAC Name |

2-benzylsulfanyl-1,4,5,6-tetrahydropyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2S/c1-2-5-10(6-3-1)9-14-11-12-7-4-8-13-11/h1-3,5-6H,4,7-9H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCBJIUDXQOQJEO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(=NC1)SCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60384510 | |

| Record name | 2-(benzylsulfanyl)-1,4,5,6-tetrahydropyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60384510 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6497-88-7 | |

| Record name | 2-(benzylsulfanyl)-1,4,5,6-tetrahydropyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60384510 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthesis via Biginelli Reaction Followed by Benzylation

The Biginelli reaction, a one-pot multicomponent condensation of aldehydes, β-ketoesters, and urea/thiourea derivatives, serves as the foundational method for constructing the tetrahydropyrimidine scaffold. In the context of 2-(benzylsulfanyl)-1,4,5,6-tetrahydropyrimidine, this reaction is typically followed by post-functionalization to introduce the benzylsulfanyl moiety.

Core Tetrahydropyrimidine Formation

The initial step involves synthesizing 1,2,3,4-tetrahydropyrimidine-2-thione derivatives. For example, ethyl acetoacetate (0.01 mol), thiourea (0.01 mol), and substituted benzaldehydes react in ethanol with piperidine as a catalyst, yielding ethyl-6-methyl-4-substituted-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate derivatives (3a–t) after 24–36 hours. The use of piperidine accelerates the cyclocondensation, achieving moderate yields (e.g., 43% for derivative 3a).

Introduction of Benzylsulfanyl Group

The thione group at position 2 of the tetrahydropyrimidine ring undergoes nucleophilic substitution with benzyl chloride. In a representative procedure, tetrahydropyrimidine 3 (0.004 mol) is dissolved in methanol, treated with benzyl chloride (0.004 mol), and refluxed for 4 hours. The product precipitates upon cooling and is recrystallized from ethanol. This method yields this compound derivatives, though yields are variable (e.g., 33% for analog 4a).

Role of Solvent and Base

Alkaline conditions are critical for deprotonating the thione group, enhancing nucleophilicity. Sodium hydroxide (0.160 g in 2 mL water) is commonly used to generate the thiolate intermediate, which reacts with benzyl chloride. Methanol serves as the solvent, balancing solubility and reaction kinetics.

Alternative Pathways: Direct Cyclocondensation

Cyclic Benzyl Aminal Formation

Condensation of benzaldehyde with β-amino acid amides generates cyclic benzyl aminals, which can be functionalized into tetrahydropyrimidines. For instance, L-asparagine derivatives react with benzaldehyde to form orthogonally protected β²-amino acids, though this route focuses on carboxylate rather than sulfanyl groups. Modifying this strategy to incorporate benzylsulfanyl would necessitate thiol-containing starting materials.

Post-Synthetic Modifications

Optimization Strategies

Catalyst Screening

Piperidine remains the standard catalyst for Biginelli reactions, but alternatives like CuCl₂·2H₂O offer improved yields under solvent-free conditions. Transition metal catalysts could potentially accelerate benzylation steps, though no studies have explored this.

Solvent Effects

Ethanol and methanol are preferred for cyclocondensation and nucleophilic substitution, respectively. Polar aprotic solvents like DMF may improve reactivity but risk side reactions.

Chemical Reactions Analysis

Types of Reactions

2-(Benzylsulfanyl)-1,4,5,6-tetrahydropyrimidine can undergo various chemical reactions, including:

Oxidation: The benzylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The compound can be reduced to remove the benzylsulfanyl group, yielding the corresponding tetrahydropyrimidine derivative.

Substitution: The benzylsulfanyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Alkyl halides, acyl chlorides, and other electrophiles.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Tetrahydropyrimidine derivatives.

Substitution: Various substituted pyrimidine derivatives depending on the electrophile used.

Scientific Research Applications

2-(Benzylsulfanyl)-1,4,5,6-tetrahydropyrimidine has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

Industry: Utilized in the development of new materials with unique properties, such as polymers and catalysts.

Mechanism of Action

The mechanism of action of 2-(Benzylsulfanyl)-1,4,5,6-tetrahydropyrimidine involves its interaction with specific molecular targets and pathways. The benzylsulfanyl group can interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

- 2-(Benzylsulfanyl)benzenecarboxylic acid

- 2-(Benzylsulfanyl)benzothiazole

- 2-(Benzylsulfanyl)-7H-purin-6-one

Uniqueness

2-(Benzylsulfanyl)-1,4,5,6-tetrahydropyrimidine is unique due to its tetrahydropyrimidine ring structure combined with the benzylsulfanyl group This combination imparts distinct chemical reactivity and biological activity compared to other similar compounds

Biological Activity

2-(Benzylsulfanyl)-1,4,5,6-tetrahydropyrimidine is a heterocyclic compound that has garnered attention in various fields of biological research due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant findings from recent studies.

Chemical Structure and Properties

The compound features a tetrahydropyrimidine core with a benzylsulfanyl substituent, which contributes to its unique chemical reactivity and biological properties. The general formula can be represented as follows:

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The benzylsulfanyl group enhances the compound's affinity for various enzymes and receptors, potentially inhibiting their activity. This interaction can disrupt metabolic pathways and cellular processes critical for pathogen survival or disease progression.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound. It has shown significant activity against both Gram-positive and Gram-negative bacteria. For instance:

- Minimum Inhibitory Concentration (MIC) values have been reported as low as 2 μg/mL against certain pathogens like E. coli and M. catarrhalis, indicating strong antibacterial effects .

- The compound also exhibits antifungal properties, making it a candidate for further development in treating infections caused by resistant strains.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

- Antibacterial Efficacy : A study synthesized various derivatives of tetrahydropyrimidines and evaluated their antibacterial effects. The most active compounds demonstrated significant inhibition against multi-resistant strains of bacteria .

- DNA Interaction : Research indicated that certain derivatives containing the tetrahydropyrimidine moiety could bind to DNA minor grooves, stabilizing the structure and potentially interfering with replication processes .

- Therapeutic Potential : Investigations into the compound's role as a therapeutic agent in cancer treatment suggest that it may inhibit tumor growth by targeting specific pathways involved in cell proliferation.

Comparative Analysis

To better understand the efficacy of this compound compared to similar compounds, the following table summarizes key findings:

| Compound Name | MIC (μg/mL) | Activity Type | Target Pathogen |

|---|---|---|---|

| This compound | 2 | Antibacterial | E. coli, M. catarrhalis |

| Benzimidazole Derivative | 16-128 | Antibacterial | S. pyogenes, S. aureus |

| Thioxopyrimidine Derivative | >128 | Antimicrobial | Various |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-(Benzylsulfanyl)-1,4,5,6-tetrahydropyrimidine, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves multi-step reactions, such as cyclocondensation of thiourea derivatives with α,β-unsaturated carbonyl compounds. For example, in a structurally related pyrimidine derivative, 7-(Benzylsulfanyl)-5-(2-methoxyphenyl)-1,3-dimethyl-5,6-dihydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione, the reaction conditions (e.g., solvent polarity, temperature, and catalyst use) significantly impact regioselectivity and yield . Key parameters include:

- Solvent Choice : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution.

- Catalysts : Lewis acids like ZnCl₂ improve cyclization efficiency.

- Purification : Column chromatography with gradient elution is critical for isolating the pure compound.

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

- Methodological Answer :

- X-ray Crystallography : Resolves the 3D structure, confirming the tetrahydropyrimidine ring conformation and benzylsulfanyl substituent orientation .

- NMR Spectroscopy : ¹H and ¹³C NMR identify proton environments (e.g., NH groups at δ 8–10 ppm) and confirm sulfur incorporation via coupling patterns.

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation pathways.

Advanced Research Questions

Q. How can computational modeling predict reactivity in nucleophilic substitution reactions involving the benzylsulfanyl group?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) can map electron density distribution, identifying reactive sites. For example:

- Nucleophilic Attack : The sulfur atom in the benzylsulfanyl group exhibits partial positive charge, making it susceptible to nucleophilic substitution.

- Transition State Analysis : Modeling energy barriers for S–C bond cleavage under varying conditions (e.g., pH, solvent) guides experimental optimization .

Q. What strategies resolve contradictions in reported biological activity data across studies?

- Methodological Answer : Discrepancies often arise from:

- Purity Variations : Impurities ≥5% (e.g., unreacted starting materials) can skew bioassay results. Rigorous HPLC or GC-MS purity checks are essential .

- Assay Conditions : Differences in cell lines (e.g., HEK293 vs. HeLa) or solvent carriers (DMSO vs. saline) alter compound bioavailability. Standardized protocols (e.g., ISO 10993-5 for cytotoxicity) mitigate variability.

Q. How do structural modifications to the tetrahydropyrimidine core affect its role as a pharmacophore in drug discovery?

- Methodological Answer : Modifications such as:

- Ring Saturation : The 1,4,5,6-tetrahydropyrimidine core enhances conformational rigidity compared to fully aromatic pyrimidines, improving target binding .

- Substituent Effects : Electron-withdrawing groups (e.g., NO₂) at the 4-position increase electrophilicity, enhancing interactions with biological nucleophiles (e.g., cysteine residues in enzymes).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.